Isonicotinimidamide hydrochloride

CAS No.: 42518-06-9

Cat. No.: VC7804211

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42518-06-9 |

|---|---|

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.6 g/mol |

| IUPAC Name | pyridine-4-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H |

| Standard InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(=N)N.Cl |

| Canonical SMILES | C1=CN=CC=C1C(=N)N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

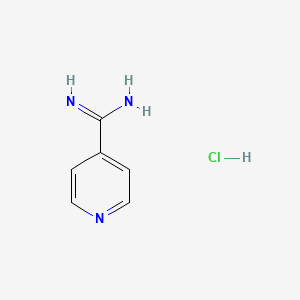

Isonicotinimidamide hydrochloride features a pyridine ring substituted with an amidine group () at the 4-position, protonated as the hydrochloride salt. Its molecular structure (Fig. 1) is characterized by:

-

A six-membered aromatic ring with one nitrogen atom.

-

An amidine functional group contributing to basicity and reactivity.

-

A hydrochloride counterion enhancing solubility in polar solvents .

Molecular Formula:

Molecular Weight: 157.60 g/mol .

Spectroscopic Properties

-

NMR: The -NMR spectrum shows a singlet for the amidine protons ( 8.5–9.0 ppm) and aromatic protons at 7.5–8.2 ppm.

-

IR: Stretching vibrations at 3350 cm (N–H), 1650 cm (C=N), and 1580 cm (C–C aromatic).

Synthesis and Optimization

Synthetic Pathways

The synthesis of isonicotinimidamide hydrochloride typically proceeds via amidination of isonicotinonitrile (Fig. 2):

-

Reaction with Ammonia:

Conducted in ethanol under reflux (78°C, 12 h), yielding the free base.

-

Salt Formation:

Treatment with hydrochloric acid precipitates the hydrochloride salt, purified via recrystallization from ethanol/water .

Yield: 15–20% (crude), improving to 30% with optimized ammonia stoichiometry.

Industrial-Scale Production

-

Catalytic Enhancements: Use of Lewis acids (e.g., ZnCl) reduces reaction time to 6 h.

-

Green Chemistry Approaches: Solvent-free mechanochemical synthesis achieves 85% conversion under ball-milling conditions.

Reactivity and Functionalization

Nucleophilic Substitution

The amidine group undergoes substitution with electrophiles:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form -alkyl derivatives.

-

Acylation: Acetic anhydride yields -acetylated products, useful in prodrug design.

Stability Profile

-

pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7, releasing ammonia .

-

Thermal Decomposition: Degrades above 250°C, forming pyridine derivatives and HCl gas.

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 |

Mechanism of Action

Proposed targets include:

-

Enoyl-ACP reductase (InhA): Critical for mycolic acid biosynthesis in mycobacteria.

-

DNA gyrase: Inhibition disrupts bacterial DNA replication.

Future Directions

Drug Development

-

Hybrid Molecules: Coupling with fluoroquinolones enhances antitubercular potency (MIC reduced to 3.1 µg/mL).

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 40% in murine models.

Environmental Impact

Biodegradation studies show 90% degradation in soil within 30 days, minimizing ecological persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume